1,2,4-Oxadiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-oxadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-4-2-5-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVGNXMMNYEIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1,2,4 Oxadiazole 5 Carbaldehyde: Specificity and Research Prominence
Historical and Foundational Synthetic Routes to 1,2,4-Oxadiazoles
The construction of the 1,2,4-oxadiazole ring has been a subject of chemical research for over a century, leading to the development of robust and reliable synthetic strategies. These classical methods remain fundamental to the synthesis of a wide array of 1,2,4-oxadiazole derivatives.
Classical Amidoxime (B1450833) Cyclodehydration Reactions
The most traditional and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the acylation of an amidoxime followed by cyclodehydration. nih.govresearchgate.netmdpi.com This two-step process begins with the reaction of an amidoxime with a carboxylic acid or its activated derivative (such as an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. This intermediate is then subjected to dehydrative cyclization, often under thermal conditions or in the presence of a dehydrating agent, to yield the 1,2,4-oxadiazole ring. researchgate.net
| Activating/Dehydrating Agent | Reaction Conditions | Reference |
| Acyl Chlorides/Anhydrides | Thermal (reflux in pyridine (B92270) or similar solvent) | nih.gov |
| Carbodiimides (e.g., DCC, EDC) | Room temperature or elevated temperatures | researchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | Room temperature, often in a one-pot fashion | mdpi.com |
| Tetrabutylammonium Fluoride (TBAF) | Catalytic amounts at room temperature | rjptonline.org |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
To synthesize this compound via this route, one would theoretically start with an amidoxime and a protected form of glyoxylic acid or a related C2-aldehyde equivalent. The aldehyde functionality would likely require protection throughout the acylation and cyclization steps to prevent unwanted side reactions, followed by a final deprotection step.
1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles
Another foundational approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govmdpi.com This method offers a convergent route to the heterocyclic system. Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl halides or by the dehydration of nitroalkanes, act as the 1,3-dipole.
The reactivity of the nitrile dipolarophile can be a limiting factor in this reaction. Electron-deficient nitriles tend to be more reactive towards cycloaddition with electron-rich nitrile oxides. The use of Lewis acid catalysts can sometimes enhance the reactivity of the nitrile component. nih.gov A significant challenge with this method is the potential for the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), which can reduce the yield of the desired 1,2,4-oxadiazole. nih.gov
For the synthesis of this compound, this would involve the reaction of a nitrile oxide with cyanoformaldehyde (B13478660) or a protected equivalent. The handling of the highly reactive and potentially hazardous cyanoformaldehyde would necessitate careful experimental design.
Advanced and High-Efficiency Synthesis Protocols for the 1,2,4-Oxadiazole Core
In recent years, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-oxadiazoles. These advanced protocols often offer advantages in terms of reaction times, yields, and the ability to tolerate a wider range of functional groups.
One-Pot Reaction Strategies
A notable one-pot approach involves the reaction of a nitrile, hydroxylamine (B1172632), and an aldehyde. mdpi.com In this process, the amidoxime is generated in situ from the nitrile and hydroxylamine, which then reacts with the aldehyde, followed by an oxidative cyclization to form the 1,2,4-oxadiazole. Interestingly, the aldehyde can sometimes act as both the reactant and the oxidant in the final step.
Another one-pot method involves the reaction of amidoximes with carboxylic acids or their esters in the presence of a strong base, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.govmdpi.com This superbase medium facilitates the condensation and subsequent cyclization at room temperature, avoiding the need for high-temperature conditions.
Utilization of Activating Reagents in 1,2,4-Oxadiazole Formation
The efficiency of the classical amidoxime cyclodehydration route can be significantly enhanced by the use of specific activating reagents. These reagents facilitate the formation of the O-acylamidoxime intermediate and promote its cyclization under milder conditions.
The Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) has been employed to activate carboxylic acids for the O-acylation of amidoximes. nih.govnih.gov This approach can also facilitate the subsequent cyclization in a one-pot manner. The relevance of the Vilsmeier reagent to formylation reactions suggests its potential, yet to be fully explored, in the direct synthesis of 1,2,4-oxadiazole-5-carbaldehydes.
Other activating agents that have proven effective include various coupling reagents commonly used in peptide synthesis, such as HOBt (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
Microwave-Assisted and Metal-Catalyzed Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 1,2,4-oxadiazoles, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org Both the acylation of amidoximes and the subsequent cyclodehydration can be accelerated under microwave irradiation. These reactions can be performed in solution or under solvent-free conditions, offering a greener alternative to conventional heating.
Metal catalysis has also been explored for the synthesis of 1,2,4-oxadiazoles. For instance, copper-catalyzed cascade reactions of amidines and methylarenes have been reported to yield 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com Iron(III) nitrate (B79036) has been shown to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, a process that involves the in situ generation of a nitrile oxide and subsequent cycloaddition. organic-chemistry.org While not directly yielding the 5-carbaldehyde, these methods highlight the potential of metal catalysis in constructing functionalized 1,2,4-oxadiazole rings.
| Advanced Synthesis Protocol | Key Features | Potential for this compound Synthesis |
| One-Pot Reactions | Streamlined process, reduced waste, higher yields. | Reaction of amidoximes with formyl-containing reagents. |
| Activating Reagents | Milder reaction conditions, enhanced efficiency. | Use of Vilsmeier reagent could potentially lead to formylation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, green chemistry. | Acceleration of classical routes with protected aldehyde precursors. |
| Metal-Catalyzed Reactions | Novel reaction pathways, functional group tolerance. | Adaptation of existing methods to incorporate a formyl group. |
Oxidative Cyclization Pathways
A significant approach to forming the 1,2,4-oxadiazole ring involves the oxidative cyclization of amidine or amidoxime derivatives. nih.gov In these reactions, the key N-O bond is formed through an oxidation step, which facilitates the intramolecular ring closure. This strategy has been realized using various oxidizing agents and catalytic systems, often under mild conditions. mdpi.comrsc.org
One prominent method involves the copper-catalyzed cascade oxidative reaction between amidines and methylarenes, which yields 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com Another common approach employs oxidizers like N-Bromosuccinimide (NBS) or iodine (I₂) in the presence of a base to promote the cyclization of N-substituted amidoximes, such as N-benzyl amidoximes. mdpi.com The reaction is thought to proceed through an N-halogenated intermediate that undergoes dehydrohalogenation and subsequent cyclization-aromatization to furnish the oxadiazole ring. mdpi.com For instance, the NBS/DBU system has been reported to provide slightly higher yields (54–84%) compared to the I₂/K₂CO₃ system (50–80%). mdpi.com
Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are also effective for the oxidative cyclization of N-acylguanidines and N-acyl amidines to form 3-amino-1,2,4-oxadiazoles. mdpi.comchim.it Furthermore, electrochemical methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes via anodic oxidation, which proceeds through a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org This electrochemical approach is noted for its mild conditions and high functional group compatibility. rsc.org
Table 1: Selected Oxidative Cyclization Methods for 1,2,4-Oxadiazole Synthesis
| Starting Material(s) | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Amidines + Methylarenes | Copper catalyst, Oxidant | 3,5-disubstituted-1,2,4-oxadiazoles | Moderate to Good | mdpi.com |
| N-Benzyl Amidoximes | NBS, DBU | 3,5-disubstituted-1,2,4-oxadiazoles | 54-84% | mdpi.com |
| N-Benzyl Amidoximes | I₂, K₂CO₃ | 3,5-disubstituted-1,2,4-oxadiazoles | 50-80% | mdpi.com |
| N-Acyl Amidines | PIDA | 3,5-disubstituted-1,2,4-oxadiazoles | - | mdpi.com |
| N-Acylguanidines | Iodobenzene diacetate (IDB) | 3-Amino-1,2,4-oxadiazoles | - | chim.it |
Strategies for C5-Functionalization and Carbaldehyde Moiety Introduction
The introduction of a carbaldehyde group at the C5 position of the 1,2,4-oxadiazole ring is a key synthetic challenge. Strategies can be broadly divided into the direct functionalization of a pre-existing oxadiazole core and the de novo construction of the ring using precursors that already contain the aldehyde or a masked equivalent.
Directly functionalizing the C5 carbon of a 1,2,4-oxadiazole to install a formyl group is not a commonly reported transformation. The carbon atoms of the 1,2,4-oxadiazole ring possess electrophilic character, making them susceptible to nucleophilic attack. chim.itresearchgate.net The C5 position, in particular, can react with nucleophiles, but this often leads to ring-opening reactions, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) type rearrangements. chim.it This inherent reactivity makes the selective introduction of a functional group that can be converted to an aldehyde challenging without disrupting the heterocyclic core. researchgate.net Therefore, synthetic approaches typically favor incorporating the C5 substituent during the ring's construction rather than modifying it post-cyclization.
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and subsequent cyclization-dehydration of an amidoxime with a carbonyl-containing compound. nih.govresearchgate.netnih.gov This [4+1] approach, where four atoms come from the amidoxime and one from the carbonyl compound, is highly modular. chim.it
To synthesize this compound, this general strategy is adapted by using a carbonyl compound that contains a protected or precursor form of the aldehyde. For instance, an amidoxime can be reacted with a derivative of glyoxylic acid, such as an ester or an acetal (B89532). The reaction between an amidoxime and an aldehyde typically first yields a 4,5-dihydro-1,2,4-oxadiazole (an oxadiazoline), which is then oxidized to the aromatic 1,2,4-oxadiazole. nih.govrsc.org
A notable one-pot procedure has been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride under basic conditions. rsc.org This process ingeniously avoids the need for an external oxidant by using a second molecule of the starting aldehyde to oxidize the 4,5-dihydro-1,2,4-oxadiazole intermediate. rsc.org The sequence involves the in situ formation of the amidoxime from the nitrile and hydroxylamine, its condensation with an aldehyde to form the dihydro-oxadiazole, and finally, oxidation by another aldehyde molecule to afford the final product. rsc.org For the synthesis of the target this compound, this would necessitate using a protected form of glyoxal (B1671930) or a related dicarbonyl equivalent as the aldehyde component.
Table 2: Synthetic Strategies Incorporating the C5-Aldehyde Moiety
| Precursor 1 | Precursor 2 | Key Steps | Resulting Moiety at C5 | Reference |
|---|---|---|---|---|
| Amidoxime | Glyoxylic acid derivative (e.g., ester, acetal) | O-acylation, cyclization, deprotection | Carbaldehyde | nih.govresearchgate.net |
| Nitrile + Hydroxylamine | Aldehyde (e.g., glyoxal derivative) | In situ amidoxime formation, condensation, oxidation | Carbaldehyde | rsc.org |
The success of the synthetic pathways described above relies on the availability of key precursors, namely amidoximes and suitable carbonyl compounds.
Amidoximes: The primary precursors for the C3 portion and the N2, N4, and O1 atoms of the oxadiazole ring are amidoximes. These are most commonly and efficiently synthesized by the reaction of a nitrile with hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.govnih.gov This transformation is typically carried out in a suitable solvent like aqueous ethanol, often in the presence of a base to liberate free hydroxylamine. nih.gov
Carbonyl Precursors: The C5 atom and its substituent, the carbaldehyde group, are derived from a carbonyl-containing precursor. To achieve the final 5-carbaldehyde structure, a bifunctional reagent is required. Glyoxylic acid and its derivatives serve as ideal precursors. For instance, methyl 2-chloro-2-oxoacetate has been used in reactions with amidoximes to synthesize 1,2,4-oxadiazoles with a carbonyl-containing substituent at C5. nih.gov Alternatively, using an aldehyde with a protected aldehyde function, such as a dimethoxy acetal, allows for the incorporation of the required C2 fragment. The acetal group is stable during the oxadiazole ring formation and can be subsequently hydrolyzed under acidic conditions to reveal the carbaldehyde moiety.
The general synthetic sequence would involve:
Synthesis of the required amidoxime from a nitrile and hydroxylamine. nih.gov
Coupling of the amidoxime with a protected glyoxylic acid derivative (e.g., an ester or acid chloride with an acetal group). nih.govnih.gov
Cyclization of the resulting O-acylamidoxime intermediate, often promoted by heat or base, to form the 1,2,4-oxadiazole ring. nih.gov
Deprotection of the acetal group to furnish the final this compound.
Reactivity, Mechanistic Insights, and Derivatization of 1,2,4 Oxadiazole 5 Carbaldehyde
Intrinsic Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System
The reactivity of 1,2,4-oxadiazole-5-carbaldehyde is fundamentally governed by the characteristics of the 1,2,4-oxadiazole ring. This five-membered heterocycle possesses distinct features that dictate its stability and reaction pathways. chim.itguidechem.com
Ring Aromaticity and Stability Considerations
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity compared to other five-membered heterocyclic systems. chim.itresearchgate.netpsu.eduosi.lv This reduced aromatic character, with a reported aromaticity index (I5) of 39, contributes to its tendency to undergo rearrangements to form more stable heterocyclic structures. researchgate.netpsu.eduosi.lv A key factor in its relative instability is the presence of a weak O–N bond, which is susceptible to cleavage under various conditions. researchgate.netosi.lv This inherent lability explains the numerous thermal and photochemical rearrangements the ring system can undergo. chim.itpsu.edu
While the parent 1H-1,2,4-oxadiazole is highly unstable, the stability increases significantly with substitution. guidechem.com 3,5-disubstituted derivatives, such as this compound, are generally stable compounds, although they remain prone to ring-opening and rearrangement reactions under specific energetic inputs. guidechem.comresearchgate.net For instance, 3,5-diphenyl-1,2,4-oxadiazole (B189376) demonstrates considerable thermal stability, capable of being distilled at high temperatures, but will decompose upon prolonged heating. arkat-usa.org
Electron-Withdrawing Characteristics and Positional Reactivity (C3 vs. C5)
The 1,2,4-oxadiazole ring itself acts as an electron-withdrawing group, influencing the reactivity of its substituents. researchgate.net The carbon atoms within the ring, C3 and C5, exhibit electrophilic properties, making them susceptible to nucleophilic attack. chim.itresearchgate.net In contrast, the N(3) atom is considered to have nucleophilic character. chim.it
The presence of the carbaldehyde group at the C5 position further enhances the electrophilicity of this site. Electron-withdrawing groups are known to activate the C5 position for nucleophilic attack. chim.itotterbein.edu This makes the C5 carbon in this compound a primary target for nucleophiles. While external nucleophiles can attack both C3 and C5, the C5 position is often preferred, especially when activated by an electron-withdrawing substituent. chim.itpsu.eduresearchgate.net Due to the electron-deficient nature of the ring, electrophilic substitution reactions like halogenation or nitration on the ring itself are generally not observed. guidechem.com
The distinct electronic nature of the ring positions is reflected in their NMR spectra. For 3,5-diaryl-1,2,4-oxadiazoles, the chemical shifts in ¹³C NMR are typically observed around 168.8–169.0 ppm for C3 and 174.7–175.8 ppm for C5, indicating different electronic environments. guidechem.com
| Position | Character | Influence of C5-Carbaldehyde | Typical Reactivity |
| C3 | Electrophilic | Less directly affected than C5 | Nucleophilic Attack |
| C5 | Electrophilic | Strongly enhanced electrophilicity | Primary site for Nucleophilic Attack |
| N2 | Electrophilic | - | Intramolecular nucleophilic attack (Rearrangements) |
| N3 | Nucleophilic | - | - |
| O1-N2 Bond | Weak, Labile | - | Cleavage site in rearrangements |
Rearrangement Reactions of 1,2,4-Oxadiazoles
The low aromaticity and the labile O-N bond make the 1,2,4-oxadiazole scaffold prone to a variety of fascinating rearrangement reactions, which often lead to the formation of more stable heterocyclic systems. researchgate.netosi.lv These transformations can be induced thermally, photochemically, or through interaction with nucleophiles. chim.itresearchgate.net
Thermal and Photochemical Rearrangement Pathways
Thermal Rearrangements: Under thermal conditions, 1,2,4-oxadiazoles can fragment or rearrange. For example, the thermolysis of 3,5-diphenyl-1,2,4-oxadiazole at very high temperatures (700-800 °C) can lead to the formation of phenyl isocyanate. arkat-usa.org However, the most studied thermal transformations are concerted rearrangements like the Boulton-Katritzky rearrangement. chim.it
Photochemical Rearrangements: The photochemistry of 1,2,4-oxadiazoles is characterized by the initial photolysis of the O-N bond. acs.org This cleavage generates open-chain intermediates that can evolve into various products. Theoretical studies suggest that conical intersections play a critical role in these photorearrangements, with a proposed direct mechanism that is a barrierless, one-step process. nih.gov Depending on the substituents and reaction conditions, several competitive pathways can occur, including:
Ring Contraction-Ring Expansion (RCRE) acs.org
Internal-Cyclization Isomerization (ICI) acs.org
Migration-Nucleophilic Attack-Cyclization (MNAC) psu.eduacs.org
Irradiation of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles like methylamine (B109427) or ammonia (B1221849) can lead to the formation of 1,2,4-triazoles. acs.org
Boulton-Katritzky Rearrangements: Scope and Mechanism
The Boulton-Katritzky Rearrangement (BKR) is a well-documented and synthetically useful thermal rearrangement of 1,2,4-oxadiazoles. chim.itacs.org The reaction is essentially an internal nucleophilic substitution. chim.it The core mechanism involves the attack of a nucleophilic atom (Z) located within a three-atom side chain at the C3 position onto the electrophilic N(2) atom of the oxadiazole ring. chim.it This attack is facilitated by the highly polarized and easily cleaved O-N bond, with the oxygen atom acting as a leaving group. The result is the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic ring. chim.it
The scope of the BKR is broad, with the final product being determined by the nature of the three-atom side chain.
| Side-Chain Sequence (at C3) | Resulting Heterocycle |
| CNN (e.g., from hydrazones of 3-acyl-1,2,4-oxadiazoles) | 1,2,3-Triazole chim.it |
| NNC or NCN (e.g., from N-1,2,4-oxadiazol-3-yl-hydrazones) | 1,2,4-Triazole chim.it |
| NCC or CNC (e.g., from N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones) | Imidazole chim.it |
| CCO (saturated side-chain) | Isoxazoline chim.itunipa.it |
The reaction conditions, including the solvent and base used, can influence the reaction pathway and efficiency. acs.org For instance, the base-catalyzed rearrangement of 3-acylamino-1,2,4-oxadiazoles can show competition between the BKR and other rearrangement pathways. acs.org
ANRORC (Addition, Nucleophilic, Ring Opening, Ring Closure) Processes and their Mechanisms
The ANRORC mechanism is another significant pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lv This process is particularly relevant for this compound, as it is often initiated by nucleophilic attack at the C5 position, which is activated by an electron-withdrawing group. chim.it
The general mechanism proceeds as follows:
Addition of a nucleophile to an electrophilic carbon of the ring (typically C5).
Ring Opening of the heterocyclic ring to form an open-chain intermediate.
Ring Closure of the intermediate to form a new heterocyclic system.
A notable example involves the reaction of 1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648). chim.itnih.gov The nucleophile attacks the electrophilic C5 position, leading to a ring-opened intermediate. This intermediate then undergoes cyclization to form a new ring. For instance, reacting 1,2,4-oxadiazoles with an excess of hydrazine can produce 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.gov This demonstrates the general applicability of the ANRORC reaction, which can proceed even in the absence of a strongly electron-withdrawing group at C5. nih.gov
Another variant is the ANRORC-like rearrangement of 3-chloro-1,2,4-oxadiazoles, where initial attack at C5 by an amine is followed by ring opening, elimination of HCl, and a final [3+2] cycloaddition to form a new bicyclic system. chim.it
| ANRORC Reactants | Nucleophile | Key Intermediate | Product |
| 1,2,4-Oxadiazole with EWG at C5 | Hydrazine | Open-chain amidine derivative | 3-Amino-1,2,4-triazole nih.gov |
| 3-Chloro-1,2,4-oxadiazole (B15146131) | Allylamine | Nitrile-oxide | Tetrahydro-isoxazolo-pyrimidine chim.it |
Chemical Transformations of the Aldehyde Functional Group at C5
The aldehyde functional group at the C5 position of the 1,2,4-oxadiazole ring is highly susceptible to chemical modifications, serving as a key site for derivatization. Its reactivity is characteristic of aromatic aldehydes, participating in nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the C5-carbaldehyde is electrophilic and readily undergoes attack by various nucleophiles. These reactions typically proceed via a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org
Hydride Addition: The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, converting the carbaldehyde to the corresponding (1,2,4-oxadiazol-5-yl)methanol. libretexts.orgrsc.org The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, under mild conditions. rsc.org The less reactive NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions or cleavage of the heterocyclic ring. libretexts.org The existence of commercial suppliers for compounds such as (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol confirms the viability of this reduction. labcompare.com
Organometallic Reagent Addition: Carbon-carbon bond formation can be achieved through the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. libretexts.orgmasterorganicchemistry.com These powerful nucleophiles attack the carbonyl carbon to form secondary alcohols after acidic workup. libretexts.orgmasterorganicchemistry.com However, the strongly basic nature of these reagents (pKa of alkanes ~50) requires careful consideration, as they can react with any acidic protons present in the molecule or require inert conditions. libretexts.org The choice of solvent and temperature is critical to ensure the desired nucleophilic addition occurs preferentially over potential side reactions.
| Reaction Type | Reagent | Product Type | General Conditions |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol/Ethanol, 0°C to RT |
| Grignard Addition | Alkyl/Aryl Magnesium Halide (RMgX) | Secondary Alcohol | Anhydrous Ether/THF, followed by H₃O⁺ workup |
Condensation and Imine/Hydrazone Formation Reactions
The C5-carbaldehyde readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups or with primary amines and their derivatives to form new carbon-carbon and carbon-nitrogen double bonds.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the C5-aldehyde into an alkene. wikipedia.orgorganic-chemistry.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Knoevenagel Condensation: For the formation of α,β-unsaturated systems, the Knoevenagel condensation is employed. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group (e.g., malonic acid, cyanoacetic esters), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgslideshare.net The initial addition product undergoes dehydration to form a conjugated system. One study reported the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, which are structurally analogous to Knoevenagel products, highlighting the formation of a styryl-type double bond at the C5 position. nih.gov
| Product | Yield | Reference |
| (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole | 68% | nih.gov |
| (E)-3-phenyl-5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazole | 65% | nih.gov |
| (E)-3-phenyl-5-[2-(4-fluorophenyl)vinyl]-1,2,4-oxadiazole | 55% | nih.gov |
| (E)-3-phenyl-5-[2-pyridyn-3-yl-vinyl]-1,2,4-oxadiazole | 68% | nih.gov |
Imine and Hydrazone Formation: The reaction of the C5-carbaldehyde with primary amines yields imines (Schiff bases), while reaction with hydrazines produces hydrazones. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The formation of N-acylhydrazones from related 1,2,4-oxadiazole structures has been well-documented, demonstrating the utility of this linkage in medicinal chemistry.
Oxidation and Reduction Reactions of the Carbaldehyde Moiety
The oxidation state of the carbaldehyde group can be readily adjusted.
Oxidation to Carboxylic Acid: The aldehyde group can be easily oxidized to the corresponding 1,2,4-oxadiazole-5-carboxylic acid. organic-chemistry.org Common oxidizing agents for this transformation include chromium-based reagents like Jones reagent (CrO₃/H₂SO₄) or milder reagents such as Oxone (potassium peroxymonosulfate). organic-chemistry.orglibretexts.org The reaction typically proceeds through a hydrate (B1144303) (gem-diol) intermediate formed by the addition of water to the aldehyde, which is then oxidized. libretexts.org The existence of commercial sources for 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid supports the feasibility of this oxidation. synblock.com These carboxylic acid derivatives are valuable intermediates for the synthesis of amides and esters. nih.gov
Reduction to Alcohol: As discussed in section 3.3.1, the reduction of the aldehyde to a primary alcohol, (1,2,4-oxadiazol-5-yl)methanol, is a common transformation achieved using hydride reagents like sodium borohydride. libretexts.orgrsc.org
| Transformation | Reagent Class | Product |
| Oxidation | Chromium(VI) reagents, Oxone | 1,2,4-Oxadiazole-5-carboxylic acid |
| Reduction | Metal Hydrides (e.g., NaBH₄) | (1,2,4-Oxadiazol-5-yl)methanol |
Electrophilic and Nucleophilic Substitutions on Substituted this compound Systems
The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. The presence of an electron-withdrawing carbaldehyde group at C5 further deactivates the ring towards electrophiles but can activate it for nucleophilic substitution.
Nucleophilic Substitution (ANRORC Mechanism): The C5 position of the 1,2,4-oxadiazole ring is an electrophilic site. It can be attacked by strong nucleophiles, often leading to a ring-opening and ring-closing cascade known as the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net For instance, the reaction of 1,2,4-oxadiazoles with hydrazine can lead to the formation of 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.gov The reaction is initiated by the nucleophilic addition of hydrazine to the C5 carbon, followed by cleavage of the weak N-O bond, and subsequent recyclization to form a new heterocyclic system. researchgate.netnih.gov The presence of an electron-withdrawing group like a carbaldehyde at C5 is expected to facilitate the initial nucleophilic attack.
Substitution on Pre-functionalized Rings: In systems where a leaving group (e.g., a halogen) is present on the oxadiazole ring, nucleophilic aromatic substitution (SₙAr) can occur. For example, a 3-chloro-1,2,4-oxadiazole bearing a C5-carbaldehyde would be a prime candidate for substitution at the C3 position by various nucleophiles. Similarly, nucleophilic attack can occur at the C5 position of 3-substituted-5-halo-1,2,4-oxadiazoles.
Advanced Characterization and Spectroscopic Analysis in 1,2,4 Oxadiazole 5 Carbaldehyde Research
Structural Elucidation via X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystal structure for the parent 1,2,4-Oxadiazole-5-carbaldehyde is not widely reported in publicly accessible literature, extensive studies on closely related 1,2,4-oxadiazole (B8745197) derivatives provide a robust framework for understanding its expected solid-state structure. jyu.firsc.orgst-andrews.ac.ukresearchgate.netmdpi.com
Analysis of various 3,5-disubstituted 1,2,4-oxadiazoles reveals that the central heterocyclic ring is typically planar. jyu.fimdpi.com This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the ring. For this compound, it is anticipated that the aldehyde group (-CHO) would be nearly coplanar with the oxadiazole ring to maximize electronic conjugation.
In the crystal lattice, intermolecular interactions are expected to play a significant role. Hydrogen bonding, though not as strong as in molecules with -OH or -NH groups, could occur between the aldehyde oxygen or the ring nitrogen atoms and hydrogen atoms of adjacent molecules. researchgate.net More prominent would be π-π stacking interactions between the planar oxadiazole rings of neighboring molecules. researchgate.netresearchgate.net The crystal system and space group would be determined by the most efficient packing of the molecules, governed by these collective intermolecular forces. A representative example of crystallographic data for a related energetic 1,2,4-oxadiazole derivative highlights the typical parameters obtained from such an analysis. mdpi.com
Table 1: Representative Crystallographic Data for a Substituted 1,2,4-Oxadiazole Derivative (Data sourced from a related compound to illustrate typical parameters)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.123 |
| b (Å) | 10.543 |
| c (Å) | 13.876 |
| β (°) | 95.78 |
| Volume (ų) | 1182.5 |
| Z (Molecules/Unit Cell) | 4 |
This interactive table provides example crystallographic data for a related compound to infer the structural properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
¹H NMR Spectroscopy: The proton spectrum is expected to be simple, showing two distinct signals.
Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent oxadiazole ring. It would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
Oxadiazole Proton (H-C3): The proton at the C3 position of the oxadiazole ring would also be in an electron-deficient environment. Its chemical shift is expected to be in the aromatic region, likely appearing as a singlet around δ 8.7 ppm. scispace.com
¹³C NMR Spectroscopy: The carbon spectrum provides key information about the electronic environment of each carbon atom.
Aldehyde Carbon (C=O): The carbonyl carbon is characteristically found far downfield, anticipated in the δ 170-180 ppm range.
Oxadiazole Carbons (C3 and C5): The two carbons of the oxadiazole ring are significantly deshielded. Based on literature for 3-aryl-5-methyl-1,2,4-oxadiazoles and related structures, the C5 carbon (attached to the aldehyde) is generally further downfield than the C3 carbon. researchgate.netscispace.com Expected shifts are approximately δ 174-178 ppm for C5 and δ 167-169 ppm for C3. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| ¹H | Oxadiazole (C3-H) | ~8.7 | Singlet |
| ¹³C | Aldehyde (C=O) | 170 - 180 | - |
| ¹³C | Oxadiazole (C5) | 174 - 178 | - |
| ¹³C | Oxadiazole (C3) | 167 - 169 | - |
This interactive table presents the predicted NMR chemical shifts, crucial for the structural verification of this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways under ionization. For this compound (C₃H₂N₂O₂), the expected exact molecular weight is approximately 98.01 g/mol .
The electron impact (EI) mass spectra of 1,2,4-oxadiazoles are well-documented and characterized by the cleavage of the heterocyclic ring. researchgate.netresearchgate.netnih.gov The primary fragmentation involves the rupture of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-N4 bonds. researchgate.net For this compound, the molecular ion peak [M]⁺• at m/z 98 would be observed. Subsequent fragmentation would likely lead to several key ions. A common pathway is the loss of a nitrile fragment and another radical cation. researchgate.net
A plausible fragmentation pattern would involve:
Formation of the molecular ion [C₃H₂N₂O₂]⁺• at m/z 98.
Loss of carbon monoxide (CO) from the aldehyde group to give an ion at m/z 70.
Cleavage of the ring to produce charged fragments such as [HCNO]⁺• (m/z 43) or [C₂HNO]⁺• (m/z 55).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 98 | Molecular Ion [M]⁺• | [C₃H₂N₂O₂]⁺• |
| 70 | [M - CO]⁺• | [C₂H₂N₂O]⁺• |
| 55 | Ring Fragment | [C₂HNO]⁺• |
| 43 | Ring Fragment | [HCNO]⁺• |
This interactive table outlines the expected mass-to-charge ratios and corresponding ionic fragments, which are key for confirming the molecular identity.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov
For this compound, the spectra would be dominated by absorptions corresponding to the aldehyde and the oxadiazole ring.
Aldehyde Group Vibrations: The most intense and characteristic band would be the C=O stretching vibration, expected in the region of 1700-1720 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
1,2,4-Oxadiazole Ring Vibrations: The heterocyclic ring gives rise to several characteristic bands. The C=N stretching vibration is typically observed around 1610-1650 cm⁻¹. researchgate.net The N-O stretching vibration usually appears in the 900-940 cm⁻¹ range. Ring breathing and deformation modes occur at lower frequencies. researchgate.net
These techniques confirm the presence of the key functional groups and can also provide information on intermolecular interactions, such as hydrogen bonding, which would cause a shift in the C=O stretching frequency to a lower wavenumber. mdpi.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aldehyde | 2820 and 2720 |
| C=O Stretch | Aldehyde | 1700 - 1720 |
| C=N Stretch | Oxadiazole Ring | 1610 - 1650 |
| C-O-C Stretch | Oxadiazole Ring | 1000 - 1100 |
| N-O Stretch | Oxadiazole Ring | 900 - 940 |
This interactive table summarizes the key IR and Raman absorption bands used to identify the functional groups within the target molecule.
Theoretical and Computational Approaches in 1,2,4 Oxadiazole 5 Carbaldehyde Studies
Quantum Mechanical and Density Functional Theory (DFT) Investigations of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 1,2,4-oxadiazole (B8745197) systems. researchgate.netgrowingscience.com These methods provide a detailed picture of the electron distribution, orbital energies, and other key electronic parameters.
DFT studies, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to compute the frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For instance, computational studies on various oxadiazole isomers have revealed insights into their relative stabilities and electronic properties. scirp.orgresearchgate.net These studies calculate properties like ionization potential, electron affinity, and dipole moments, which are essential for predicting the behavior of these molecules in different chemical environments. mdpi.com The electronic properties of oxadiazole derivatives are of significant interest as they are considered efficient electron transport materials with good thermal and chemical stability. kfupm.edu.sa
Below is a representative table of computed electronic properties for oxadiazole isomers, illustrating the type of data generated from DFT studies.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole (B1194373) |
| HOMO Energy (eV) | -8.5 | -8.2 |
| LUMO Energy (eV) | -1.5 | -1.2 |
| HOMO-LUMO Gap (eV) | 7.0 | 7.0 |
| Dipole Moment (Debye) | 3.5 | 3.2 |
Note: The values in this table are illustrative and derived from general findings in the literature. Actual values for 1,2,4-Oxadiazole-5-carbaldehyde would require specific calculations.
Computational Analysis of Reactivity and Reaction Mechanisms
Computational methods are invaluable for analyzing the reactivity of this compound and predicting the mechanisms of its reactions. The aldehyde group at the C5 position is an electron-withdrawing group, which significantly influences the reactivity of the oxadiazole ring. The reactivity of the C3 and C5 positions of the 1,2,4-oxadiazole ring is influenced by the presence of electron-withdrawing groups. researchgate.net
DFT calculations can map out the potential energy surfaces of reactions involving the 1,2,4-oxadiazole scaffold. This allows for the determination of transition state geometries and activation energies, providing a detailed understanding of the reaction pathways. For example, the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles has been elucidated through computational studies that detail the 1,3-dipolar cycloaddition of nitrile oxides. organic-chemistry.org
Chemical reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are used to quantify the reactivity of these molecules. scirp.org A higher hardness value suggests lower reactivity and greater stability. mdpi.com
In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation
In silico modeling plays a crucial role in establishing Structure-Activity Relationships (SAR), which are essential for the rational design of new therapeutic agents. nih.govnih.gov By analyzing the relationship between the chemical structure of 1,2,4-oxadiazole derivatives and their biological activity, researchers can identify key structural features responsible for their effects. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of in silico modeling. In a QSAR study on a series of 1,2,4-oxadiazoles as potential anticancer agents, a reliable model was developed with a high correlation coefficient, indicating the importance of descriptors like ionization potential, dipole moment, and polar surface area in determining the anticancer activity. mdpi.com Such models can predict the biological activity of newly designed compounds before their synthesis, saving time and resources. mdpi.com
SAR studies on 1,2,4-oxadiazole derivatives have revealed that substitutions at different positions of the oxadiazole ring can significantly impact their biological activity. For instance, in a series of 1,2,4-oxadiazole derivatives evaluated for their anti-Alzheimer's potential, it was found that a benzyl (B1604629) moiety at the 3-position of the oxadiazole ring led to higher inhibitory activity against acetylcholinesterase (AChE). nih.gov
Molecular Docking and Virtual Screening Methodologies in Ligand Design
Molecular docking and virtual screening are powerful computational techniques used to identify and design new ligands for biological targets. ctu.edu.vn These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov
Virtual screening involves the rapid docking of large libraries of chemical compounds against a protein's active site to identify potential lead molecules. ctu.edu.vn This approach is particularly useful in the early stages of drug discovery. For example, structure-based virtual screening has been used to discover 1,3,4-oxadiazole derivatives as inhibitors of methionyl-tRNA synthetase, a key enzyme in bacteria. ctu.edu.vn
Molecular docking studies have been instrumental in understanding the binding modes of 1,2,4-oxadiazole derivatives with various enzymes. In a study of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives as anticancer agents, molecular docking was used to investigate their interactions with the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The results of these docking studies often correlate well with experimental biological activities, providing a rationale for the observed potencies. mdpi.com
The following table summarizes the types of interactions observed in molecular docking studies of 1,2,4-oxadiazole derivatives with a hypothetical protein target.
| Interaction Type | Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Serine 123 | 2.1 |
| Hydrogen Bond | Glycine 124 | 2.5 |
| Pi-Alkyl | Leucine 89 | 4.5 |
| Pi-Cation | Lysine 45 | 4.8 |
This table is a generalized representation of docking results and not specific to this compound.
Aromaticity Indices and Stability Predictions through Computational Methods
The aromaticity of the 1,2,4-oxadiazole ring is a key factor contributing to its stability and chemical properties. scirp.org Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). Negative NICS values are indicative of aromatic character. researchgate.net
Computational studies have investigated the relative stabilities of different oxadiazole isomers. scirp.orgresearchgate.net These studies have shown that the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4- and 1,2,5-isomers. scirp.orgnih.gov The stability can be correlated with parameters such as the calculated Gibbs free energy (ΔG), with more stable isomers having lower energy. researchgate.net
The chemical hardness, calculated from the HOMO-LUMO gap, is another indicator of stability; a harder molecule is more stable. scirp.org The analysis of bond lengths can also provide insights, with more stable isomers often exhibiting shorter average bond lengths. scirp.org
| Oxadiazole Isomer | Relative Stability | Aromaticity (NICS) |
| 1,2,4-Oxadiazole | Moderate | Aromatic |
| 1,3,4-Oxadiazole | High | Aromatic |
| 1,2,5-Oxadiazole | Low | Aromatic |
This table provides a qualitative summary based on general findings in the literature.
Research Applications and Prospects of 1,2,4 Oxadiazole 5 Carbaldehyde in Scientific Disciplines
Application as a Chemical Scaffold in Exploratory Drug Discovery Research
The 1,2,4-oxadiazole (B8745197) ring is a privileged structure in medicinal chemistry, often utilized as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and other pharmacokinetic properties. rsc.org This has led to its incorporation into a multitude of compounds with diverse therapeutic potentials, including anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov
Design of Inhibitors for Specific Biological Targets (e.g., Cholinesterase, Monoamine Oxidase)
The 1,2,4-oxadiazole scaffold has been successfully employed in the design of potent inhibitors for enzymes implicated in neurodegenerative disorders.
Cholinesterase Inhibitors: In the quest for new treatments for Alzheimer's disease, researchers have synthesized novel 1,2,4-oxadiazole derivatives as cholinesterase inhibitors. One study, inspired by the structure of the Alzheimer's drug donepezil, developed a series of 1,2,4-oxadiazole compounds and evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org Notably, some of these synthesized compounds demonstrated higher selectivity towards BuChE compared to donepezil. acs.org For instance, compound 6n from this series exhibited the highest potency and selectivity for BuChE with an IC50 value of 5.07 µM. acs.org Another series of 1,2,4-oxadiazole-based derivatives showed excellent inhibitory potential against AChE, with some compounds displaying potency several times higher than the reference drug donepezil. rsc.org
Monoamine Oxidase (MAO) Inhibitors: The 1,2,4-oxadiazole nucleus is also a key component in the development of monoamine oxidase (MAO) inhibitors, which are crucial for treating Parkinson's disease and depression. sci-hub.seorganic-chemistry.org Research has shown that certain 3,5-disubstituted-1,2,4-oxadiazole derivatives can act as potent and selective MAO-B inhibitors. materials-science.info For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.036 µM. materials-science.info Another study on 1,2,4-oxadiazin-5(6H)-one derivatives identified compounds with significant MAO-B inhibitory activity, suggesting their potential as lead compounds for anti-Parkinsonian drugs. sci-hub.sersc.org
| Compound/Series | Target Enzyme | Key Findings | Reference(s) |
| 6n | Butyrylcholinesterase (BuChE) | IC50 of 5.07 µM; higher selectivity than donepezil. | acs.org |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | Potent inhibitor with an IC50 of 0.036 µM. | materials-science.info |
| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase B (MAO-B) | Identified as good potency MAO-B inhibitors. | sci-hub.sersc.org |
| 1,2,4-Oxadiazole-based derivatives | Acetylcholinesterase (AChE) | Several compounds showed higher potency than donepezil. | rsc.org |
Scaffold for Novel Ligand Development and Receptor Interactions
The versatility of the 1,2,4-oxadiazole scaffold extends to the development of ligands for various receptors. Researchers have designed and synthesized 1,2,4-oxadiazole derivatives that act as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.net Some of these compounds showed significant anxiolytic and antipsychotic-like properties in preclinical models. researchgate.net Furthermore, 1,2,4-oxadiazole derivatives have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR)-α agonists, which represents a novel strategy for developing anticancer agents. acs.org
Research in Agrochemical Development
The 1,2,4-oxadiazole ring is a prominent scaffold in the discovery of new agrochemicals, particularly nematicides and fungicides. Current time information in Bangalore, IN.
Nematicides: Several studies have focused on synthesizing 1,2,4-oxadiazole derivatives to combat plant-parasitic nematodes, which cause significant crop damage. Current time information in Bangalore, IN.researchgate.netnih.gov For instance, a series of 1,2,4-oxadiazole-5-carboxylic acid derivatives displayed notable nematicidal activity against Meloidogyne incognita. researchgate.net Another study reported that certain chalcone (B49325) derivatives containing a 1,2,4-oxadiazole moiety exhibited good nematicidal activities against various nematode species. researchgate.net In the search for new nematicides, a series of 1,2,4-oxadiazole-5-carboxylic acid derivatives containing amide or ester groups were designed and synthesized. nih.gov One particular compound, f1 , showed excellent nematicidal activity against Aphelenchoides besseyi, outperforming existing nematicides like tioxazafen (B1208442) and fosthiazate. nih.gov The mechanism of action for some of these compounds is believed to involve the acetylcholine (B1216132) receptor of the nematodes. Current time information in Bangalore, IN.researchgate.net
Fungicides: The 1,2,4-oxadiazole scaffold has also been incorporated into compounds with antifungal properties. Current time information in Bangalore, IN. A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and showed excellent in vitro antifungal activity against Sclerotinia sclerotiorum. Current time information in Bangalore, IN. Another study synthesized 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid, with some compounds demonstrating significant antifungal activities against a range of plant pathogenic fungi. acs.org
| Compound/Series | Target Pest/Pathogen | Activity | Reference(s) |
| 1,2,4-Oxadiazole-5-carboxylic acid derivatives | Meloidogyne incognita | Moderate nematicidal activity. | researchgate.net |
| Compound f1 | Aphelenchoides besseyi | Excellent nematicidal activity (LC50 = 19.0 µg/mL at 48h). | nih.gov |
| 1,2,4-Oxadiazole derivatives with amide fragments | Sclerotinia sclerotiorum | Excellent in vitro antifungal activity (EC50 = 2.9 µg/mL for compound F15). | Current time information in Bangalore, IN. |
| 1,2,4-Oxadiazole derivatives with anisic/cinnamic acid | Various plant pathogenic fungi | Significant antifungal activities. | acs.org |
Contributions to Advanced Materials Science Research
The unique chemical structure of the 1,2,4-oxadiazole ring, characterized by its thermal and chemical stability, has led to its exploration in the field of materials science. cambridge.org
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
While the 1,3,4-oxadiazole (B1194373) isomer is more commonly used in OLEDs, research has shown that 1,2,4-oxadiazole derivatives also possess properties suitable for these applications. cambridge.orgscilit.com The intrinsic asymmetry of the 1,2,4-oxadiazole ring has been utilized to synthesize isomers with high triplet energies, making them promising host materials for blue phosphorescent OLEDs. scilit.com In one study, a device incorporating a 1,2,4-oxadiazole derivative achieved good efficiencies. scilit.com The electroluminescent properties and high photoluminescence quantum yield of some 1,2,4-oxadiazole derivatives further support their potential in the development of optoelectronic devices. researchgate.netcambridge.org However, it has been noted that some 1,2,4-oxadiazole derivatives can exhibit a reduction in emissive properties compared to their 1,3,4-oxadiazole counterparts. researchgate.net
Energetic Materials Research
The high nitrogen content and heat of formation of the oxadiazole ring system make it an attractive backbone for the development of energetic materials. nih.gov By introducing energetic functionalities such as -ONO2 and -NHNO2 moieties onto 1,2,4-oxadiazole and combined 1,2,5-oxadiazole backbones, researchers have synthesized a new family of energetic materials. nih.gov These compounds often exhibit a desirable combination of high detonation performance and good thermal stability with low sensitivity to impact and friction. nih.gov For instance, a hydrazinium (B103819) salt of a 1,2,4-oxadiazole derivative demonstrated excellent energetic properties, including a high density and detonation velocity. nih.gov The presence of extensive hydrogen bonding and π-π stacking interactions within the crystal structures of these materials is believed to contribute to their low sensitivity and high energy density. nih.gov
| Compound | Density (g cm⁻³) | Detonation Pressure (GPa) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |
| Hydrazinium salt (11) | 1.821 | 35.1 | 8,822 | 40 | >360 | nih.gov |
Role in Chemical Biology Probes and Tools Development
The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its function as a bioisosteric replacement for ester and amide groups. nih.govfrontiersin.org This intrinsic stability makes it an excellent core for developing robust chemical probes designed to interact with biological systems. The true utility of 1,2,4-oxadiazole-5-carbaldehyde in this field lies in the reactive aldehyde group, which serves as a chemical handle for constructing more elaborate molecular tools.
The aldehyde functionality allows for a variety of chemical transformations, enabling the conjugation of the oxadiazole scaffold to other molecules of interest, such as fluorescent dyes, affinity tags, or pharmacologically active moieties. This versatility is crucial for creating targeted probes to investigate biological processes. For instance, derivatives of 1,2,4-oxadiazole have been developed as antimicrobial agents, and the aldehyde precursor is instrumental in synthesizing analogues to explore structure-activity relationships (SAR). nih.gov
Research has focused on modifying the 1,2,4-oxadiazole scaffold to create agents for specific applications, such as antimicrobials that target enteric pathogens within the gastrointestinal tract. nih.gov In these studies, the core structure, which can be derived from the carbaldehyde, is functionalized to alter properties like permeability, thereby concentrating the agent in the desired biological compartment. nih.gov Furthermore, 1,2,4-oxadiazole derivatives have been designed as inhibitors for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), highlighting their potential in developing probes for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govrsc.orgmdpi.com The synthesis of these complex inhibitors often relies on intermediates like this compound to introduce necessary pharmacophoric elements.
Future Perspectives and Emerging Avenues in this compound Research
The future of research on this compound and its derivatives is poised for significant advancements, driven by innovations in synthesis, reactivity, and computational design.
Traditional methods for synthesizing oxadiazole derivatives have often involved hazardous reagents and generated substantial waste. nih.gov Consequently, a major thrust of current research is the development of sustainable and environmentally benign synthetic protocols. Green chemistry approaches are becoming increasingly prevalent, focusing on minimizing environmental impact through the use of renewable substrates, non-toxic catalysts, and mild reaction conditions. nih.gov
Key initiatives in this area include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.net One-pot syntheses of 1,2,4-oxadiazoles from nitriles and hydroxylamine (B1172632) under microwave irradiation and solvent-free conditions have been successfully demonstrated. researchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, efficiency, and scalability. researchgate.net This method allows for precise control over reaction parameters, leading to higher yields and purity within short residence times, as demonstrated in the iodine-mediated oxidative cyclization to form oxadiazole heterocycles. researchgate.net
Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with water or employing solvent-free conditions is a cornerstone of green synthesis. google.com A patented method describes a one-step synthesis of oxadiazole derivatives in water, simplifying the process and reducing environmental harm. google.com Additionally, heterogeneous catalysts like Al³⁺-K10 clay are being used to facilitate cleaner reactions. acs.org
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates minimizes solvent usage and waste generation. organic-chemistry.org Efficient one-pot protocols for creating 3,5-disubstituted-1,2,4-oxadiazoles are now available. organic-chemistry.org
Table 1: Comparison of Green Synthesis Methods for Oxadiazoles
| Method | Key Advantages | Typical Conditions | Reference |
| Microwave Irradiation | Rapid reaction times, high yields | Solvent-free or green solvents (e.g., water/acetone) | nih.gov, researchgate.net |
| Flow Chemistry | High scalability, safety, and efficiency | Continuous flow reactor, short residence times (e.g., 10 mins) | researchgate.net |
| Green Solvents | Environmentally friendly, simplified purification | Water as solvent, alkaline conditions | google.com |
| One-Pot Synthesis | Reduced waste, time, and resource efficiency | PTSA-ZnCl₂ catalysis, solvent-free | organic-chemistry.org |
Beyond improving synthesis, researchers are exploring the fundamental reactivity of the 1,2,4-oxadiazole ring to uncover novel chemical transformations. This includes studying the chemistry of related structures like 1,2,4-oxadiazole-4-oxides, which can undergo photochemical cleavage. researchgate.net This process provides a mild entry to nitrosocarbonyl intermediates, enabling the study of their chemistry under convenient experimental conditions and application in solid-phase synthesis. researchgate.net
Other novel methods include copper-catalyzed cascade reactions to form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Iron(III) nitrate (B79036) has been used to mediate a selective synthesis from alkynes and nitriles, proceeding through a nitrile oxide intermediate via a 1,3-dipolar cycloaddition. organic-chemistry.org The aldehyde group of this compound itself is a site for novel transformations, allowing for its conversion into a wide array of functional groups and facilitating the construction of diverse chemical libraries for screening.
Applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of novel 1,2,4-oxadiazole derivatives. nih.gov This has been applied in the discovery of 1,2,4-oxadiazole antibiotics, which emerged from in silico docking and scoring efforts. nih.gov
Virtual High-Throughput Screening: Machine learning models can screen virtual libraries of millions of compounds to identify promising candidates for synthesis and testing, significantly reducing the time and cost of hit identification. nih.gov
Synthesis Route Optimization: AI-powered tools can analyze known chemical reactions to propose novel and efficient synthetic pathways for target molecules, including complex oxadiazole derivatives. digitellinc.com This can help in designing more sustainable and cost-effective manufacturing processes.
ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage, helping to prioritize compounds with a higher likelihood of success in clinical trials. rsc.org
The synergy between advanced synthesis, reactivity studies, and powerful computational methods promises to unlock the full potential of this compound as a cornerstone for developing next-generation therapeutics and chemical biology tools.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1,2,4-oxadiazole-5-carbaldehyde derivatives?
Methodological Answer:
The synthesis typically involves cyclization reactions using hydroxylamine derivatives and carbonyl-containing precursors. For example, hydrazone intermediates formed from hydrazides and aldehydes/ketones can be cyclized under acidic or thermal conditions to yield the oxadiazole core . A common approach involves reacting hydrazide derivatives (e.g., from carbazole or indole precursors) with substituted benzaldehydes, followed by cyclization using acetic anhydride or other dehydrating agents . Purity is often confirmed via thin-layer chromatography (TLC), and structural characterization employs spectroscopic methods (e.g., NMR, IR) .
Basic: How can researchers ensure the stability of this compound during storage?
Methodological Answer:
Stability studies indicate that derivatives of this compound should be stored in inert atmospheres (e.g., argon) at low temperatures (2–8°C) to prevent oxidation or hydrolysis. Moisture-sensitive analogs require desiccants, and light-sensitive variants should be shielded from UV exposure . Pre-storage analysis via TLC or HPLC is recommended to establish baseline purity, with periodic re-testing to monitor degradation .
Advanced: What computational methods are used to predict the reactivity and biological activity of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations are employed to analyze electronic properties (e.g., HOMO-LUMO gaps) and charge distribution, which correlate with electrophilic/nucleophilic reactivity . Molecular docking studies against target proteins (e.g., bacterial enzymes or cancer-related receptors) help predict binding affinities and guide structural modifications for enhanced activity . For example, substituents at the 3-position of the oxadiazole ring significantly influence DNA-binding interactions in antimicrobial studies .
Advanced: How can tautomerism in this compound derivatives complicate spectroscopic analysis?
Methodological Answer:
Tautomeric equilibria between aldehyde and enol forms can lead to ambiguous NMR or IR signals. To resolve this, low-temperature NMR (e.g., at −40°C) or deuterated solvents (e.g., DMSO-d6) can stabilize specific tautomers. Computational simulations of tautomeric energy barriers (using software like Gaussian) are also used to predict dominant forms under experimental conditions . For example, electron-withdrawing substituents (e.g., nitro groups) favor the aldehyde tautomer, simplifying spectral interpretation .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key techniques include:
- Chromatography : TLC for purity assessment; HPLC for quantitative analysis .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., exact mass of 204.0706 for a methoxy-substituted derivative) .
Advanced: How do structural modifications at the 3-position of the oxadiazole ring impact biological activity?
Methodological Answer:
Substituents at the 3-position (e.g., nitro, fluoro, or trifluoromethyl groups) modulate electronic and steric effects, altering interactions with biological targets. For instance:
- Nitro groups : Enhance antimicrobial activity by increasing electrophilicity and DNA-binding capacity .
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity, enhancing bioavailability in pharmacokinetic studies .
Comparative studies using isosteric replacements (e.g., thiadiazole analogs) reveal that the oxadiazole core’s electronegativity is critical for target selectivity .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. Researchers should:
- Standardize bioassays (e.g., fixed concentrations, control for solvent effects).
- Perform SAR (Structure-Activity Relationship) studies to isolate substituent contributions .
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms .
For example, hydrazone derivatives may show conflicting antimicrobial data due to differences in bacterial strain susceptibility or compound solubility .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile derivatives .
- First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .
- Waste Disposal : Follow institutional guidelines for halogenated or nitro-containing waste .
Table 1: Comparative Data for Selected Derivatives
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalysis : Use phase-transfer catalysts (e.g., PEG) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate removes unreacted hydrazides, improving purity .
Advanced: What are the challenges in crystallizing this compound derivatives for X-ray studies?
Methodological Answer:
Crystallization difficulties arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
